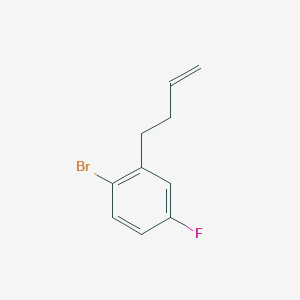

4-(2-Bromo-5-fluorophenyl)-1-butene

Description

Contextualization within the Landscape of Halogenated Aryl-Alkenes

Halogenated aryl-alkenes are a class of organic compounds characterized by a halogen atom and an alkene functional group attached to an aromatic ring. These compounds are of significant interest in organic synthesis due to the diverse reactivity imparted by the combination of these features. The halogen atom, in this case, bromine, can participate in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The alkene group, on the other hand, is susceptible to a range of addition reactions. masterorganicchemistry.comyoutube.comleah4sci.compressbooks.pubchadsprep.com

The presence of a fluorine atom on the phenyl ring further modifies the electronic properties of the molecule, influencing its reactivity and potential applications. The specific arrangement of the bromo and fluoro substituents on the phenyl ring in 4-(2-bromo-5-fluorophenyl)-1-butene creates a unique electronic environment that can be exploited in targeted synthetic strategies.

Structural Characteristics and Chemical Space Significance

The chemical structure of this compound consists of a butene chain attached to a phenyl ring at the first carbon. The phenyl ring is substituted with a bromine atom at the second position and a fluorine atom at the fifth position.

| Property | Value | Source |

| Molecular Formula | C10H10BrF | nih.gov |

| Molecular Weight | 229.09 g/mol | nih.gov |

| IUPAC Name | 1-bromo-2-(but-3-en-1-yl)-4-fluorobenzene | nih.gov |

This combination of a reactive alkene and a versatile aryl halide in a single molecule makes this compound a significant scaffold in chemical space. It serves as a precursor for the synthesis of a wide array of more complex structures, including those with potential pharmaceutical or material science applications. researchgate.net The strategic placement of the halogen atoms allows for selective functionalization, enabling chemists to build molecular complexity in a controlled manner.

Research Objectives and Scope of Investigation for this compound

The primary research interest in this compound lies in its utility as a synthetic intermediate. Investigations are focused on exploring the full range of its chemical reactivity and leveraging it to develop efficient and novel synthetic methodologies.

Key research objectives include:

Developing efficient synthetic routes to this compound itself.

Investigating its participation in various cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. researchgate.net

Exploring the reactivity of the alkene moiety through reactions like hydrogenation, halogenation, and epoxidation. masterorganicchemistry.comyoutube.comleah4sci.compressbooks.pubchadsprep.com

Utilizing the compound as a key building block in the total synthesis of complex natural products and medicinally relevant compounds. researchgate.net

The scope of investigation is centered on understanding the interplay between the different functional groups within the molecule and how this can be harnessed to achieve specific synthetic outcomes. The insights gained from studying this compound contribute to the broader understanding of the chemistry of halogenated aryl-alkenes and expand the toolkit available to synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrF |

|---|---|

Molecular Weight |

229.09 g/mol |

IUPAC Name |

1-bromo-2-but-3-enyl-4-fluorobenzene |

InChI |

InChI=1S/C10H10BrF/c1-2-3-4-8-7-9(12)5-6-10(8)11/h2,5-7H,1,3-4H2 |

InChI Key |

KEGXVKOTRQMUCF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1=C(C=CC(=C1)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromo 5 Fluorophenyl 1 Butene

Strategies for the Construction of the 1-Butene (B85601) Backbone

The formation of the 1-butene chain is a critical step in the synthesis of the target molecule. Several established and modern synthetic methods can be employed for this purpose.

Olefin Metathesis Approaches to Alkene Formation

Olefin metathesis is a powerful reaction that involves the exchange of substituents between different alkenes. organic-chemistry.org This method, catalyzed by transition metal complexes, particularly those of ruthenium, has become a staple in organic synthesis for the formation of carbon-carbon double bonds. organic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.com In the context of synthesizing 4-(2-bromo-5-fluorophenyl)-1-butene, a cross-metathesis reaction between a suitable styrene (B11656) derivative and an α-olefin like ethylene (B1197577) or propylene (B89431) could be envisioned. The reaction is often driven by the entropically favorable release of a volatile alkene, such as ethylene gas. wikipedia.org

The general mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orgnih.gov This process allows for the cleavage and reformation of double bonds, leading to the desired product. nih.gov The development of well-defined and functional group tolerant catalysts, such as Grubbs' catalysts, has significantly broadened the scope of this reaction. organic-chemistry.orgmasterorganicchemistry.com

Grignard Reagent Mediated Alkene Syntheses from Aryl Halides and Allylic Substrates

Grignard reagents, organomagnesium halides, are classic and versatile nucleophiles in organic synthesis. wikipedia.orgorganic-chemistry.orgleah4sci.commasterorganicchemistry.com The synthesis of this compound can be achieved by reacting the Grignard reagent derived from 1-bromo-2-fluoro-5-iodobenzene with an allyl halide, such as allyl bromide. The reaction involves the nucleophilic attack of the Grignard reagent on the allylic substrate, forming the carbon-carbon bond and constructing the 1-butene backbone. wikipedia.orgmasterorganicchemistry.comaroonchande.com

It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with any available protons. wikipedia.org The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107), is important for stabilizing the Grignard reagent. leah4sci.com

Dehydrohalogenation Reactions Leading to Butene Derivatives

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.orglibretexts.org This method can be applied to synthesize the 1-butene moiety of the target compound. A suitable precursor, such as a 1,2-dihalobutane or a 1-halobutane derivative bearing the 2-bromo-5-fluorophenyl group, can be treated with a strong base to induce elimination. wikipedia.orgyoutube.com

The regioselectivity of the elimination, whether it yields the terminal alkene (Hofmann product) or the internal alkene (Zaitsev product), can often be controlled by the choice of the base. youtube.com Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted, terminal alkene. youtube.com The reaction is a type of β-elimination and is a common method for alkene synthesis. wikipedia.org

Reductive Coupling Strategies

Reductive coupling reactions offer another avenue for the formation of the C-C bond in the 1-butene backbone. These reactions typically involve the coupling of two different components, often a carbonyl compound or an imine with an alkyne or an allylic alcohol, in the presence of a reducing agent and a transition metal catalyst. nih.govorgsyn.orgnih.gov For the synthesis of this compound, a reductive coupling could potentially be designed between a derivative of 2-bromo-5-fluorobenzaldehyde (B45324) and an appropriate three-carbon coupling partner.

For instance, rhodium-catalyzed reductive coupling of alkynes with aldehydes can produce allylic alcohols. acs.org Further manipulation of the resulting functional group would be necessary to arrive at the final 1-butene structure.

Approaches to Incorporating the 2-Bromo-5-fluorophenyl Moiety

The introduction of the 2-bromo-5-fluorophenyl group onto the butene framework is a key transformation. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon bonds between various coupling partners. rsc.orgorganic-chemistry.orgacs.org Several named reactions fall under this category, each utilizing a different organometallic reagent.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. nrochemistry.comnih.govorganic-chemistry.orgarkat-usa.org To synthesize this compound, one could couple the Grignard reagent derived from 1-bromo-2-fluoro-5-iodobenzene with a 4-halobutene. The palladium-catalyzed version is often preferred due to its higher chemoselectivity and broader scope. nrochemistry.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. youtube.comnumberanalytics.comacs.orgresearchgate.netnih.gov A potential route would involve the reaction of an organostannane derivative of 2-bromo-5-fluorobenzene with a suitable butenyl halide or triflate. A key advantage of the Stille coupling is the stability and functional group tolerance of the organotin reagents. youtube.com

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgyoutube.comwikipedia.orgyoutube.comnih.gov The synthesis could proceed by coupling an organozinc reagent prepared from a 2-bromo-5-fluorophenyl halide with a 4-halobutene. Organozinc reagents are known for their reactivity, but like Grignard reagents, they are sensitive to moisture and air. wikipedia.orgyoutube.com

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. youtube.com This reaction could be employed by reacting 1-bromo-2-fluoro-5-iodobenzene with 1-butene in the presence of a palladium catalyst and a base.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nrochemistry.comyoutube.com

Below is a table summarizing the key features of these palladium-catalyzed cross-coupling reactions:

| Coupling Reaction | Organometallic Reagent | Key Features |

| Kumada | Organomagnesium (Grignard) | Utilizes readily available Grignard reagents. organic-chemistry.org |

| Stille | Organotin | Tolerates a wide range of functional groups. youtube.comnumberanalytics.com |

| Negishi | Organozinc | Highly reactive, allowing for coupling of various carbon centers. organic-chemistry.orgwikipedia.org |

| Heck | - (uses an alkene) | Direct coupling of an aryl halide with an alkene. youtube.com |

Electrophilic Aromatic Bromination and Fluorination Strategies on Precursors

The introduction of halogen substituents onto an aromatic ring is a cornerstone of synthetic organic chemistry. Electrophilic aromatic substitution (EAS) is a primary method for achieving this functionalization. nih.govfiveable.melibretexts.org In the context of synthesizing precursors for this compound, electrophilic bromination and fluorination reactions are of paramount importance.

Aromatic compounds, such as benzene (B151609) derivatives, are nucleophilic and can react with electrophiles. libretexts.orgpressbooks.pub However, the aromaticity of the ring system imparts a degree of stability that necessitates the use of a catalyst to activate the halogenating agent. libretexts.orgpressbooks.pub For bromination, a Lewis acid catalyst like ferric bromide (FeBr₃) is commonly employed to polarize the bromine molecule (Br₂), creating a more potent electrophile that can be attacked by the aromatic ring. fiveable.melibretexts.org This initial attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. fiveable.melibretexts.org The reaction is completed by the removal of a proton from the carbon bearing the new bromine atom, which restores the aromaticity of the ring. libretexts.orgpressbooks.pub

The regioselectivity of electrophilic aromatic substitution is heavily influenced by the nature of the substituents already present on the aromatic ring. These directing effects are crucial for the strategic synthesis of specifically substituted compounds.

Nucleophilic Aromatic Substitution Routes

An alternative to electrophilic substitution is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This type of reaction is characteristic of aromatic rings that are electron-deficient, often due to the presence of strongly electron-withdrawing groups. masterorganicchemistry.combeilstein-journals.org In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the formation of a negatively charged intermediate. masterorganicchemistry.com The subsequent departure of a leaving group restores the aromaticity of the ring. masterorganicchemistry.com

The position of electron-withdrawing groups relative to the leaving group is a critical factor in the feasibility and rate of SNAr reactions. masterorganicchemistry.com Ortho and para positioning of these groups provides the necessary stabilization for the anionic intermediate, facilitating the substitution process. masterorganicchemistry.com For the synthesis of compounds like this compound, SNAr can be a powerful tool, particularly when dealing with precursors that are amenable to nucleophilic attack. orgsyn.org

Convergent and Linear Synthetic Routes to this compound

The choice between a linear and a convergent approach for the synthesis of this compound would depend on factors such as the availability of starting materials and the complexity of the individual synthetic steps. fiveable.me

Stereoselective Synthesis Considerations for the Alkene Geometry

The geometry of the double bond in the 1-butene side chain is an important stereochemical feature. While the specific requirements for this compound are not detailed in the provided context, the principles of stereoselective synthesis are broadly applicable. youtube.comnih.gov Stereoselective reactions are those that preferentially form one stereoisomer over others. rsc.org Achieving a specific alkene geometry (E or Z) often requires the use of specialized reagents and reaction conditions.

Catalytic Methods Employed in the Synthesis of Aryl-Butenes

The formation of the carbon-carbon bond between the aromatic ring and the butene side chain is a critical step in the synthesis of this compound. Catalytic methods, particularly those involving transition metals, are widely used for this purpose. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming C(sp²)-C(sp³) bonds. rug.nlresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an organoboron or organotin reagent, respectively. researchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative. nih.gov These catalytic methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules. nih.govrug.nlresearchgate.net

Role of Key Precursors and Building Blocks in Synthesis

The successful synthesis of this compound relies on the availability of suitable precursors that contain the necessary structural motifs.

Derivatives of 2-Bromo-4-fluorobenzaldehyde (B1271550) in Aryl Moiety Construction

2-Bromo-4-fluorobenzaldehyde is a key building block for the construction of the 2-bromo-5-fluorophenyl moiety. guidechem.comchemicalbook.comgoogle.com This aldehyde can be synthesized from 4-fluorobenzaldehyde (B137897) through electrophilic bromination. chemicalbook.comgoogle.com The aldehyde group can then be further manipulated to introduce the butene side chain. For example, it can be converted to other functional groups that are amenable to coupling reactions. guidechem.comorgsyn.org The synthesis and application of 2-bromo-4-fluorobenzaldehyde and its derivatives are therefore central to the production of the target compound. guidechem.comchemicalbook.comgoogle.comorgsyn.org

| Compound Name | IUPAC Name |

| This compound | 1-bromo-2-(but-3-en-1-yl)-4-fluorobenzene |

| 2-Bromo-4-fluorobenzaldehyde | 2-Bromo-4-fluorobenzaldehyde |

| Ferric bromide | Iron(III) bromide |

| 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |

Utilization of Allyl Bromide and Substituted Butenes as Scaffolds

The construction of this compound using C4 alkenyl scaffolds can be effectively achieved through established organometallic cross-coupling reactions. These methods, including the Kumada and Suzuki-Miyaura couplings, offer versatile pathways for the formation of the crucial carbon-carbon bond between the aromatic ring and the butenyl side chain.

A highly plausible and efficient route involves a Kumada-type coupling. organic-chemistry.orgwikipedia.org This reaction typically involves the palladium- or nickel-catalyzed reaction of a Grignard reagent with an organic halide. wikipedia.orgrhhz.netnih.govresearchgate.net For the synthesis of the target molecule, one potential pathway starts with the formation of a Grignard reagent from a suitable dihalogenated benzene, such as 1,2-dibromo-4-fluorobenzene. This organomagnesium compound can then be coupled with a butenyl halide, such as 4-bromo-1-butene, in the presence of a suitable catalyst.

Alternatively, the Grignard reagent can be prepared from 2-bromo-5-fluorobromobenzene, which is then reacted with a butenyl halide. A closely related synthesis is documented in a patent describing the reaction of a Grignard reagent derived from 2,4,5-trifluorobromobenzene with allyl bromide. google.com This analogous reaction underscores the viability of employing Grignard reagents for the allylation of fluorinated bromobenzenes. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. wikipedia.org

Another powerful strategy is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govlibretexts.orgyoutube.comacs.orgyoutube.com In this context, 2-bromo-5-fluorophenylboronic acid can be coupled with a substituted butene, such as 4-bromo-1-butene, under basic conditions. The catalyst system often consists of a palladium source, like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a phosphine (B1218219) ligand. The base, typically an aqueous solution of sodium or potassium carbonate, plays a crucial role in the transmetalation step of the catalytic cycle. libretexts.org

The following table outlines a representative synthetic approach based on the Kumada coupling, detailing the key reactants and conditions.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | General Conditions |

|---|---|---|---|---|---|

| 1 | 1,2-Dibromo-4-fluorobenzene | Magnesium | - | Tetrahydrofuran (THF) | Formation of the Grignard reagent at the more reactive C-Br bond ortho to the fluorine. |

| 2 | (2-Bromo-5-fluorophenyl)magnesium bromide | 4-Bromo-1-butene | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Tetrahydrofuran (THF) | Cross-coupling reaction to form the C-C bond, typically under an inert atmosphere. |

The research findings indicate that cross-coupling reactions are robust methods for the synthesis of aryl-alkenyl compounds. The choice between the Kumada and Suzuki coupling often depends on the availability of starting materials and the functional group tolerance of the specific substrates. The Kumada coupling, utilizing readily prepared Grignard reagents, offers a direct and cost-effective route. organic-chemistry.org The Suzuki coupling, on the other hand, often provides higher functional group tolerance and uses more stable organoboron reagents. nih.gov Both methodologies represent state-of-the-art techniques for the targeted synthesis of this compound from allyl bromide or substituted butene precursors.

Reactivity and Chemical Transformations of 4 2 Bromo 5 Fluorophenyl 1 Butene

Reactions Involving the Terminal Alkene Moiety

The terminal double bond of 4-(2-bromo-5-fluorophenyl)-1-butene is susceptible to a variety of addition and transformation reactions typical of alkenes.

Electrophilic Addition Reactions (e.g., halogenation, hydrohalogenation, hydration)

Electrophilic addition reactions proceed via the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. The subsequent attack of a nucleophile results in the final addition product.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to yield the corresponding 1,2-dihaloalkane.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. This would result in the formation of a secondary halide.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond, also following Markovnikov's rule, to produce a secondary alcohol.

| Reaction Type | Reagents | Expected Major Product |

| Halogenation | Br₂ | 4-(2-Bromo-5-fluorophenyl)-1,2-dibromobutane |

| Hydrohalogenation | HBr | 4-(2-Bromo-5-fluorophenyl)-2-bromobutane |

| Hydration | H₂O, H⁺ catalyst | 4-(2-Bromo-5-fluorophenyl)-2-butanol |

Note: The table is based on established principles of electrophilic addition reactions.

Cycloaddition Reactions

The terminal alkene can participate in cycloaddition reactions to form cyclic structures.

Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a substituted cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgthieme-connect.dersc.orgmdpi.com The reaction is typically thermally promoted. wikipedia.orgmdpi.com

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to the alkene, leading to the formation of a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgmdpi.com This is a powerful method for synthesizing various heterocyclic compounds. wikipedia.orgorganic-chemistry.orgmdpi.com

Olefin Metathesis Reactions

Olefin metathesis involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org

Ring-Closing Metathesis (RCM): If this compound is part of a diene system, RCM can be employed to form a cyclic olefin with the concurrent release of a small volatile alkene like ethylene (B1197577). organic-chemistry.orgnih.govpsu.edu The efficiency of RCM can be influenced by the substitution pattern of the diene and the catalyst used. organic-chemistry.orgnih.govpsu.edunih.gov

Cross-Metathesis (CM): This reaction involves the coupling of this compound with another olefin. organic-chemistry.orgreddit.comthieme-connect.deillinois.edu The outcome of CM can be complex, potentially leading to a mixture of homocoupled and cross-coupled products. organic-chemistry.orgreddit.comillinois.edu The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired cross-product. organic-chemistry.orgpsu.edureddit.comillinois.edu A novel 2-allyl-4-fluorophenyl auxiliary has been developed to enhance the yield of ring-closing metathesis in certain systems. nih.govresearchgate.net

Oxidative Transformations (e.g., epoxidation, dihydroxylation)

The double bond can be oxidized to introduce oxygen-containing functional groups.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through a catalytic process like the Sharpless asymmetric epoxidation for allylic alcohols, would convert the alkene to an epoxide. organic-chemistry.orgwikipedia.orgharvard.eduyoutube.comwayne.edu

Dihydroxylation: The alkene can be converted to a vicinal diol. The Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), results in syn-dihydroxylation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Hydrogenation and Reduction Pathways

The terminal alkene can be reduced to the corresponding alkane.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, and a source of hydrogen (e.g., H₂ gas), the double bond is saturated to form 1-(2-bromo-5-fluorophenyl)butane. mdpi.comreddit.comresearchgate.netmasterorganicchemistry.commasterorganicchemistry.comnih.govresearchgate.net This is a common and efficient method for alkene reduction. mdpi.comreddit.comresearchgate.netmasterorganicchemistry.comnih.govresearchgate.net

Reactions at the Aryl Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. rsc.orgnih.govlibretexts.orgrsc.orgnih.gov This is a highly versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. rsc.orgnih.govlibretexts.orgrsc.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base, leading to the formation of a substituted alkene. masterorganicchemistry.commasterorganicchemistry.comchegg.comnih.govamazonaws.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a base and a suitable phosphine (B1218219) ligand. amazonaws.com

Grignard Reagent Formation: The aryl bromide can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-(but-3-en-1-yl)-4-fluorophenyl)magnesium bromide. nih.govchegg.comwisc.edumnstate.eduyoutube.comlibretexts.org This organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. nih.govwisc.edumnstate.eduyoutube.comlibretexts.org

Lithiation: The aryl bromine atom can be exchanged with lithium using an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to form an aryllithium species. mnstate.edu This highly reactive intermediate can then be quenched with various electrophiles.

| Reaction Type | Reagents | Expected Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, base | 2-(But-3-en-1-yl)-5-fluoro-1,1'-biphenyl |

| Heck Reaction | Acrylate, Pd catalyst, base | Alkyl (E)-3-(2-(but-3-en-1-yl)-4-fluorophenyl)acrylate |

| Buchwald-Hartwig Amination | Diethylamine, Pd catalyst, base, ligand | N,N-Diethyl-2-(but-3-en-1-yl)-4-fluoroaniline |

| Grignard Formation | Mg, THF | (2-(But-3-en-1-yl)-4-fluorophenyl)magnesium bromide |

| Lithiation | n-BuLi, then E⁺ | 2-(But-3-en-1-yl)-4-fluoro-1-E-benzene (where E is the electrophile) |

Note: The table provides illustrative examples of common cross-coupling and organometallic reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on the aryl ring of this compound is a potential reaction pathway. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

In the case of this compound, both the bromine and fluorine atoms are electron-withdrawing through their inductive effects, which should, in principle, activate the ring towards nucleophilic attack. nih.gov However, the reactivity in SNAr reactions often follows the trend F > Cl > Br > I, meaning that the fluorine atom is typically a better leaving group than bromine. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Therefore, a nucleophile would preferentially attack the carbon bearing the fluorine atom. The presence of the bromo group ortho to the butene chain and meta to the fluorine could also influence the regioselectivity of the attack. Electron-withdrawing groups in the ortho and para positions to the leaving group are most effective at stabilizing the Meisenheimer complex. libretexts.org In this molecule, the bromo group is para to the fluorine, which would facilitate SNAr at the fluorine position.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The bromo substituent on the aromatic ring serves as an excellent handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid. wikipedia.orgorganic-chemistry.org this compound can readily participate in Suzuki couplings, where the bromine atom is replaced by the organic group from the boronic acid. wikipedia.org The general reaction scheme involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org A variety of boronic acids can be used, allowing for the introduction of diverse functionalities. nih.gov

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, the aryl bromide can react with various alkenes to form a new carbon-carbon double bond, extending the conjugation or adding complexity to the molecule. The reaction mechanism typically involves oxidative addition of the aryl bromide to palladium(0), followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product. wikipedia.org The reaction can be performed in various solvents, including aqueous media, and with a range of bases. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound can be coupled with a variety of terminal alkynes via this method to produce arylalkyne derivatives. researchgate.net The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo group in the target molecule suitable for this transformation. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.govresearchgate.net This reaction is known for its high functional group tolerance. This compound can be coupled with various organozinc reagents to form new carbon-carbon bonds. researchgate.net The use of specific ligands can be crucial for achieving high yields and selectivity, especially when dealing with secondary alkylzinc reagents where β-hydride elimination can be a competing side reaction. nih.govacs.org

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromo group in this compound can be utilized to form highly reactive organometallic reagents, which are versatile intermediates in organic synthesis.

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 4-(2-magnesiobromo-5-fluorophenyl)-1-butene. adichemistry.comsigmaaldrich.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com Grignard reagents are strong nucleophiles and bases and can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. sigmaaldrich.comyoutube.comlibretexts.org It is crucial to perform this reaction under anhydrous conditions to prevent the Grignard reagent from being quenched by water. sigmaaldrich.com

Organolithium Reagents: Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to either lithium-halogen exchange or deprotonation. Given the presence of the acidic benzylic protons, careful control of reaction conditions would be necessary to favor the formation of the aryllithium species. Aryllithium reagents are even more reactive than their Grignard counterparts and are powerful nucleophiles in various synthetic transformations. libretexts.org

Reactions Involving the Aryl Fluorine Atom

C-F Bond Activation Studies

While C-F bonds are generally strong and unreactive, their activation has been a subject of intense research. nih.gov In the context of this compound, the C-F bond could potentially be activated under specific conditions, for example, using transition metal complexes or strong Lewis acids. nih.govnih.gov Such activation could lead to substitution or functionalization at the fluorine-bearing carbon, offering an alternative synthetic route to modify the molecule.

Influence on Aromatic Reactivity

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.net This dual nature has a profound impact on the reactivity of the aromatic ring. The inductive effect deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult compared to benzene (B151609). nih.gov However, the resonance effect can direct incoming electrophiles to the ortho and para positions. researchgate.net In some cases, the para position of fluorobenzene (B45895) has been observed to be more reactive than benzene itself in certain electrophilic substitutions. quora.com The presence of the bromo and butene substituents further complicates the electronic landscape of the aromatic ring, influencing the regioselectivity of any potential electrophilic attack. The interplay of these electronic effects also influences the reactivity in nucleophilic aromatic substitution, as discussed earlier. rsc.org

Rearrangement Reactions Involving the Butene Chain or Aryl Substituents

Currently, there is a lack of specific research in peer-reviewed literature detailing the rearrangement reactions of this compound. Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. Such reactions can be initiated by heat, light, or catalysts and often proceed through carbocation or other reactive intermediates.

In principle, the butene chain of this compound could undergo skeletal rearrangements under acidic conditions, potentially leading to the formation of more stable carbocation intermediates followed by stabilization. However, without experimental data, any proposed rearrangement pathway remains speculative. Similarly, rearrangements involving the migration of the bromo or fluoro substituents on the phenyl ring are not documented for this specific compound.

Catalytic Applications of this compound in Organic Synthesis

The structure of this compound, featuring both an aryl bromide and an alkene, makes it a potentially valuable substrate in transition metal-catalyzed cross-coupling reactions. The presence of these two functional groups within the same molecule opens up the possibility for intramolecular cyclization reactions to form novel carbocyclic or heterocyclic systems.

One of the most relevant potential applications is in the Heck reaction . The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In the case of this compound, an intramolecular Heck reaction could theoretically lead to the formation of a cyclized product. The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.

While no specific studies on the intramolecular Heck reaction of this compound are available, the general feasibility of such reactions is well-established for similar substrates. The regioselectivity and efficiency of such a cyclization would be influenced by factors such as the catalyst system, the base used, and the reaction conditions.

The aryl bromide moiety also allows for other palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, which would involve the reaction of this compound with an appropriate organoboron, organotin, or terminal alkyne reagent, respectively. These reactions would lead to the formation of a new carbon-carbon bond at the position of the bromine atom, allowing for the introduction of a wide range of substituents.

It is important to note that while the catalytic applications mentioned are theoretically possible based on the known reactivity of the functional groups present in this compound, a comprehensive understanding of its catalytic behavior would require dedicated experimental investigation.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Bromo 5 Fluorophenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of structural information. For 4-(2-bromo-5-fluorophenyl)-1-butene, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the protons of the butenyl side chain.

The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons and the fluorine atom. The protons on the butenyl chain exhibit characteristic chemical shifts and multiplicities that confirm the presence of the terminal double bond and the methylene (B1212753) groups.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.40-7.20 | m | |

| Aromatic-H | 7.05-6.90 | m | |

| -CH=CH₂ | 5.95-5.80 | m | |

| -CH=CH₂ | 5.15-5.00 | m | |

| Ar-CH₂- | 2.85-2.75 | t | 7.5 |

| -CH₂-CH= | 2.45-2.35 | q | 7.5 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The aromatic carbons exhibit signals in the downfield region (typically 110-145 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The olefinic carbons of the butenyl group appear in the region of 115-140 ppm, while the aliphatic methylene carbons resonate at higher field strengths (typically 25-40 ppm).

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic C-Br | 122.5 |

| Aromatic C-F | 162.0 (d, J = 245 Hz) |

| Aromatic C-H | 132.0, 117.5 (d, J = 22 Hz), 115.0 (d, J = 21 Hz) |

| Aromatic C-CH₂ | 142.5 (d, J = 7 Hz) |

| -CH=CH₂ | 137.5 |

| -CH=CH₂ | 115.5 |

| Ar-CH₂- | 38.0 |

| -CH₂-CH= | 34.5 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions. 'd' denotes a doublet, and 'J' represents the coupling constant.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given the presence of a fluorine atom on the phenyl ring of this compound, ¹⁹F NMR is a crucial tool for its characterization. The spectrum typically shows a single signal for the fluorine atom, and its chemical shift and coupling to neighboring protons provide definitive proof of its position on the aromatic ring. The coupling constants observed in the ¹H and ¹³C NMR spectra due to the fluorine atom further corroborate the structure.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the butenyl chain and the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for confirming the connection of the butenyl side chain to the aromatic ring and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to determine the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₀BrF. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

| Technique | Parameter | Value |

| HRMS (ESI) | Calculated m/z for C₁₀H₁₀BrF [M+H]⁺ | 229.0028 |

| Observed m/z | 229.0025 |

Note: The data presented is a representative example. ESI stands for Electrospray Ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for verifying the identity and assessing the purity of synthesized compounds. In the analysis of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer is typically employed.

The chromatographic separation would likely utilize a C18 column, which separates compounds based on their hydrophobicity. umb.edu A gradient elution with a mobile phase consisting of an aqueous component (like water with a formic acid modifier to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is effective for resolving the target compound from impurities. nih.gov

Following separation, the eluent is introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically forming the protonated molecule [M+H]⁺. The mass analyzer then detects the mass-to-charge ratio (m/z) of this ion. The expected m/z for the protonated monoisotopic molecular ion of this compound (C₁₀H₁₀BrF) would be approximately 229.99, confirming its identity. nih.gov The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Table 1: Predicted LC-MS Parameters for this compound

| Parameter | Predicted Value/Condition | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase | Standard for separation of non-polar aromatic compounds. umb.edu |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol (B129727) | Common mobile phase for good separation and ionization. nih.govnih.gov |

| Ionization Mode | Positive Electrospray (ESI+) | Expected to readily form [M+H]⁺ ions. umb.edunih.gov |

| Expected [M+H]⁺ (⁷⁹Br) | ~229.0029 m/z | Calculated from molecular formula C₁₀H₁₁BrF⁺. |

| Expected [M+H]⁺ (⁸¹Br) | ~231.0008 m/z | Calculated from molecular formula C₁₀H₁₁⁸¹BrF⁺. |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. When a 70 eV electron beam bombards a molecule of this compound, it forms a high-energy molecular ion (M⁺·) that undergoes extensive fragmentation. uni-saarland.de

The molecular ion peak (M⁺·) at m/z 228/230 would be observed, reflecting the isotopic distribution of bromine. nih.gov Key fragmentation pathways for this structure are predictable based on the principles of mass spectrometry. miamioh.edu Benzylic cleavage is a highly favored process, leading to the loss of a propyl radical (·C₃H₅) to form a stable benzylic cation. Another significant fragmentation would be the loss of the bromine atom.

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z (predicted) | Ion Structure/Fragment Lost | Fragmentation Pathway |

|---|---|---|

| 228/230 | [C₁₀H₁₀BrF]⁺· | Molecular Ion (M⁺·) |

| 187/189 | [C₇H₅BrF]⁺· | Loss of ·C₃H₅ (propyl radical) via benzylic cleavage. |

| 149 | [C₁₀H₁₀F]⁺ | Loss of ·Br radical. |

| 109 | [C₇H₅F]⁺· | Loss of ·Br and C₃H₅. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The presence of the butenyl group would be confirmed by C-H stretching vibrations of the terminal alkene just above 3000 cm⁻¹ and a C=C stretching vibration around 1640 cm⁻¹. The aromatic ring would show C-H stretching vibrations also above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-F and C-Br bonds would produce strong absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3080-3010 | C-H Stretch | Aromatic & Alkene C-H |

| 2980-2850 | C-H Stretch | Alkane C-H (butyl chain) |

| ~1640 | C=C Stretch | Alkene (C=C) |

| 1590, 1480 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-F Stretch | Aryl-Fluoride |

| 990, 910 | C-H Bend | Alkene (=C-H out-of-plane) |

Note: Data predicted based on characteristic frequencies for similar functional groups. researchgate.netdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The aromatic ring in this compound contains a π-electron system that absorbs UV light, leading to π → π* transitions.

The substitution pattern on the benzene (B151609) ring (bromo and fluoro groups) influences the exact wavelength of maximum absorbance (λmax). A typical UV spectrum for this compound, dissolved in a solvent like ethanol (B145695) or hexane, would be expected to show strong absorption bands in the 200-280 nm range, characteristic of substituted benzenes. The primary band (E2-band) would likely appear around 210-230 nm, with a secondary, less intense band (B-band) appearing at longer wavelengths, around 260-280 nm. researchgate.netnih.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* (E2-band) | ~215 | Phenyl Group |

Note: Predicted values are based on typical absorptions for substituted aromatic compounds. researchgate.netnih.gov

Chromatographic Methods for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 229.09 g/mol , is sufficiently volatile for GC analysis. nih.gov

The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and affinity for the column's stationary phase. A non-polar or mid-polarity column (e.g., DB-5ms) would be suitable. The retention time is a characteristic property used for identification. After elution from the column, the compound enters the mass spectrometer, which generates a mass spectrum identical to that obtained by direct EI-MS, allowing for definitive identification. GC-MS is also highly effective for quantifying the compound and any volatile impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of organic compounds. For purity assessment of this compound, an analytical HPLC setup is used, typically with a UV detector.

Using the conditions described for LC-MS (e.g., a C18 column and a water/acetonitrile mobile phase), a chromatogram is generated where the area of the peak corresponding to the compound is proportional to its concentration. umb.edu Purity is determined by calculating the relative percentage of the main peak area compared to the total area of all peaks in the chromatogram. For preparative isolation, the scale of the separation is increased using a larger column and higher flow rates to separate and collect the pure compound from a reaction mixture.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

Supercritical Fluid Chromatography (SFC) for Enantioseparation (if applicable)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC). fagg.benih.gov The application of SFC is particularly relevant for pharmaceutical compounds and their intermediates where specific enantiomers may exhibit desired therapeutic activity while others could be inactive or even harmful.

While specific studies detailing the enantioseparation of this compound using SFC are not prevalent in published literature, the technique's applicability can be inferred from its successful use on structurally related molecules. For instance, SFC has been effectively employed for the enantioseparation of various phenyl-substituted butene derivatives and other chiral compounds. fagg.be The method typically utilizes a chiral stationary phase (CSP) and a mobile phase consisting of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol or ethanol. mdpi.com

The development of an SFC method for a chiral compound like this compound, which possesses a potential stereocenter depending on its synthesis or subsequent reactions, would involve screening various CSPs and optimizing mobile phase composition, pressure, and temperature to achieve baseline separation of the enantiomers. The high efficiency and rapid analysis times characteristic of SFC make it an ideal choice for both analytical-scale purity checks and preparative-scale separation to isolate specific enantiomers for further study. nih.gov The investigation of non-standard modifiers, like dimethyl carbonate (DMC), has also shown promise in enhancing enantioseparation for certain classes of compounds. mdpi.com

Table 1: Representative Conditions for SFC Enantioseparation

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase | Polysaccharide-based Chiral Stationary Phases (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol) |

| Typical Modifier % | 5-40% |

| Outlet Pressure | 15 MPa mdpi.com |

| Detection | UV-Vis Diode Array Detector (DAD) |

This table represents typical conditions and would require optimization for the specific compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C₁₀H₁₀BrF. nih.gov

The confirmation process involves comparing the experimentally determined elemental percentages with the theoretically calculated values based on the compound's proposed molecular formula and the atomic weights of its elements. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For the molecular formula C₁₀H₁₀BrF, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 229.09 g/mol nih.gov

Carbon (C): (10 * 12.011) / 229.09 * 100% = 52.43%

Hydrogen (H): (10 * 1.008) / 229.09 * 100% = 4.40%

Bromine (Br): (1 * 79.904) / 229.09 * 100% = 34.88%

Fluorine (F): (1 * 18.998) / 229.09 * 100% = 8.29%

In a research context, the results would be presented in a format similar to the table below, comparing the theoretical percentages with those obtained from the actual analysis of a sample. For example, a study on a related Schiff base, C₁₅H₁₂BrFN₂O₂·H₂O, reported found values of C 48.71%, H 3.76%, and N 7.51%, which were in close agreement with the calculated values of C 48.80%, H 3.82%, and N 7.59%. researchgate.net

Table 2: Theoretical vs. Experimental Elemental Composition for C₁₀H₁₀BrF

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 52.43 | Value to be determined |

| Hydrogen (H) | 4.40 | Value to be determined |

| Bromine (Br) | 34.88 | Value to be determined |

X-ray Crystallography for Solid-State Structure (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While obtaining a single crystal of this compound itself might be challenging if it is a liquid or oil at room temperature, this technique is highly applicable to its solid derivatives. Analysis of such derivatives provides invaluable information about molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. rsc.orgnih.gov

The crystal packing in these derivatives is stabilized by a network of intermolecular interactions, including C—H⋯O, C—H⋯F, C—F⋯π, and π–π stacking interactions. researchgate.netnih.gov The bromine atom itself can participate in intermolecular contacts, influencing the supramolecular architecture. nih.gov Such detailed structural information is crucial for understanding the physicochemical properties of the material and for designing new molecules with specific solid-state properties. semanticscholar.org

Table 3: Representative Crystallographic Data for a Derivative Containing the 2-Bromo-5-fluorophenyl Group

| Parameter | 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene researchgate.netnih.gov |

|---|---|

| Chemical Formula | C₁₇H₁₃BrFNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.23 Å, b = 8.45 Å, c = 18.21 Å, β = 98.45° |

| Molecules per Unit Cell (Z) | 4 |

| Key Dihedral Angle | 89.3° (between 2-bromo-5-fluorophenyl ring and thiochromene plane) |

Data extracted from studies on a thiochromene derivative. researchgate.netnih.gov

Computational and Theoretical Studies on 4 2 Bromo 5 Fluorophenyl 1 Butene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model and predict the behavior of molecules at the atomic and electronic levels. For 4-(2-Bromo-5-fluorophenyl)-1-butene, these calculations can elucidate its fundamental properties, which are governed by the complex interplay of its constituent atoms and their electronic arrangements.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the determination of molecular ground state properties. In the study of this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. A common approach involves hybrid functionals, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic correlation. This would often be paired with a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms. For a molecule containing a bromine atom, the inclusion of effective core potentials (ECPs) might also be considered to handle the large number of core electrons efficiently.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study electronic excited states, providing information on electronic transitions, absorption spectra, and other photophysical properties.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in the molecular geometry. These calculations also yield oscillator strengths, which are a measure of the intensity of these electronic transitions. By simulating the electronic absorption spectrum, researchers can identify the key transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and compare these with experimental UV-Vis spectra. mdpi.com The choice of functional is again crucial, with long-range corrected functionals sometimes offering improved accuracy for charge-transfer excitations. researchgate.netresearchgate.net

Molecular Geometry and Electronic Structure Analysis

The data generated from quantum chemical calculations allows for a detailed analysis of the molecule's three-dimensional structure and the distribution of its electrons, which are fundamental to its chemical identity and reactivity.

Optimization of Molecular Conformation

The flexible butene chain attached to the phenyl ring in this compound allows for multiple possible conformations. Computational methods can be used to identify the most stable conformers by performing a potential energy surface scan or by optimizing various starting geometries. Studies on analogous molecules like 4-phenyl-1-butyne (B98611) have shown that different orientations of the side chain relative to the aromatic ring (e.g., gauche or anti) can lead to distinct, low-energy conformations. nih.gov

The optimization process yields key geometrical parameters for the most stable conformer. Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT geometry optimization of this compound, based on typical bond lengths and angles for similar structures.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C=C (butene) | ~ 1.34 Å |

| Bond Length | C-C (aliphatic) | ~ 1.52 - 1.54 Å |

| Bond Length | C-C (aromatic) | ~ 1.39 - 1.41 Å |

| Bond Length | C-Br | ~ 1.90 Å |

| Bond Length | C-F | ~ 1.36 Å |

| Bond Angle | C=C-C | ~ 125° |

| Bond Angle | C-C-C (aliphatic) | ~ 112° |

| Dihedral Angle | C(ar)-C-C-C | Varies with conformer |

Note: This table contains illustrative data based on general values for similar chemical structures, as specific computational studies on this compound are not publicly available.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the π-system of the butene group and the phenyl ring, as these are regions of higher electron density. The LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing bromo and fluoro substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a molecule that is more easily excitable and more chemically reactive. researchgate.net The introduction of halogen substituents can modulate this gap.

Below is a hypothetical table of frontier molecular orbital energies for this compound.

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: This table contains illustrative data based on typical values for similar halogenated aromatic compounds, as specific computational studies on this compound are not publicly available.

Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Different colors on the map represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. dtic.miluni.lu

In the case of this compound, the ESP map would likely show a region of high electron density (red) around the fluorine atom due to its high electronegativity, and also associated with the π-bond of the butene group. The hydrogen atoms of the butene chain and the aromatic ring would likely exhibit a more positive potential (blue or green). The bromine atom, while electronegative, can also participate in halogen bonding, leading to a region of positive potential (a σ-hole) on its outer surface. Such maps provide a chemically intuitive picture of the molecule's reactivity. uni.lu

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are instrumental in predicting the spectroscopic properties of a molecule, which can aid in its identification and characterization. These predictions are typically achieved through quantum mechanical calculations, most notably using Density Functional Theory (DFT).

For this compound, DFT calculations would first involve optimizing the molecule's three-dimensional geometry to find its most stable energetic state. Following this, specific calculations can be performed to predict its various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This calculation provides the isotropic magnetic shielding constants for each nucleus. To compare with experimental data, these values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are crucial for assigning signals in an experimental spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The frequency and intensity of these vibrations are calculated, resulting in a predicted spectrum that shows characteristic peaks for the functional groups present, such as C=C stretching for the butene group and C-Br and C-F stretching for the substituted phenyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra, such as UV-Vis. researchgate.net This calculation determines the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and corresponding oscillator strengths, which indicate the intensity of the absorption bands.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (δ) | Phenyl protons: 6.8-7.5 ppm; Vinyl protons: 5.0-6.0 ppm; Alkyl protons: 2.3-2.8 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 110-140 ppm; Alkene carbons: 115-138 ppm; Alkyl carbons: 30-40 ppm |

| IR | Vibrational Frequency (cm⁻¹) | C=C stretch: ~1640 cm⁻¹; C-H (sp²) stretch: ~3080 cm⁻¹; C-F stretch: ~1200 cm⁻¹; C-Br stretch: ~600 cm⁻¹ |

| UV-Vis | λmax (nm) | ~210 nm, ~265 nm |

Note: The values in this table are illustrative examples based on typical ranges for the contained functional groups and are not derived from actual computational studies on this specific molecule.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry is a key tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction occurs. For reactions involving this compound, such as electrophilic addition to the double bond or nucleophilic aromatic substitution, computational methods can be used to locate and characterize the relevant transition states.

The process involves searching the potential energy surface for a first-order saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The structure of the TS reveals the geometry of the interacting molecules at the peak of the energy barrier, including which bonds are breaking and forming.

Conformational Analysis and Stereochemical Insights

The three-dimensional shape of a molecule is critical to its properties and reactivity. This compound has rotational freedom around the single bond connecting the butenyl side chain to the phenyl ring. A conformational analysis would be performed to identify the different stable conformations (rotamers) and their relative energies. indexcopernicus.comresearchgate.net

This is typically done by systematically rotating the dihedral angle of interest and calculating the energy at each step, creating a potential energy surface scan. indexcopernicus.com The minima on this surface correspond to stable conformers. The results of such an analysis can reveal the most likely shape of the molecule under given conditions and can be crucial for understanding its interactions with other molecules or biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations are excellent for static properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. indexcopernicus.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational flexibility in different solvent environments. It would show how the molecule folds and moves, and how it interacts with surrounding solvent molecules. This can provide a more realistic picture of its behavior in solution than static calculations alone.

In Silico Studies for Chemical Space Exploration and Analog Design

In silico techniques are widely used in drug discovery and materials science to explore the chemical space around a lead compound and to design new analogs with desired properties. researchgate.netmdpi.com Starting with the structure of this compound, computational tools could be used to generate a virtual library of related compounds by systematically modifying different parts of the molecule. researchgate.netmdpi.com

For example, one could explore the effects of moving the bromo and fluoro substituents to different positions on the phenyl ring, changing the length of the alkene chain, or introducing other functional groups. These virtual analogs could then be rapidly screened for properties of interest, such as predicted biological activity (through molecular docking with a target protein) or specific physicochemical properties (like solubility or electronic properties). This approach allows for the efficient identification of promising new candidates for synthesis and experimental testing. mdpi.comresearchgate.net

Potential Research Applications and Future Directions

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The primary projected role of 4-(2-bromo-5-fluorophenyl)-1-butene is as a key intermediate in the construction of complex organic scaffolds, particularly through intramolecular cyclization reactions. The presence of the aryl bromide and the terminal alkene in the same molecule makes it an ideal candidate for intramolecular Heck reactions. wikipedia.orglibretexts.orgprinceton.edu This powerful palladium-catalyzed transformation can facilitate the formation of a new carbon-carbon bond, leading to the synthesis of substituted dihydronaphthalene derivatives. nih.gov These structures are prevalent in a variety of biologically active natural products and pharmaceutical agents.

The reaction would proceed via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular insertion of the pendant alkene into the newly formed palladium-carbon bond. Subsequent β-hydride elimination would then yield the cyclized product. The fluorine substituent on the aromatic ring can influence the regioselectivity and electronic properties of the resulting dihydronaphthalene system, potentially leading to novel analogues of known bioactive compounds. nih.gov

Furthermore, the aryl bromide moiety can readily participate in other palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a wide range of substituents onto the aromatic ring prior to or after other transformations. This versatility enables the synthesis of diverse libraries of complex molecules for drug discovery and materials science.

Precursor for the Development of Advanced Materials

The olefinic and aromatic functionalities of this compound make it a promising monomer for the synthesis of novel fluorinated polymers. rsc.orgrsc.org The terminal double bond can undergo polymerization through various mechanisms, including radical polymerization or more controlled methods like ring-opening metathesis polymerization (ROMP) if appropriately derivatized. researchgate.netrsc.org

The incorporation of the bromo-fluorophenyl group into a polymer backbone is expected to impart unique properties to the resulting material. Fluorinated polymers are well-known for their high thermal stability, chemical resistance, and low surface energy. rsc.orgrsc.org The presence of the bromine atom offers a site for post-polymerization modification, allowing for the introduction of further functionalities along the polymer chain. This could lead to the development of advanced materials such as:

Fluorinated elastomers and plastics with tailored mechanical and thermal properties.

Functional polymer surfaces with specific wetting and adhesive characteristics.

Membranes for gas separation or filtration applications.

Dielectric materials for electronic components.

The copolymerization of this compound with other monomers, such as ethylene (B1197577) or styrene (B11656), could further expand the range of accessible polymer architectures and properties. rsc.orgrsc.orgacs.org

Advanced Reactivity Studies and Catalyst Development

The dual reactivity of the aryl bromide and the alkene in this compound presents an excellent platform for advanced reactivity studies and the development of novel catalytic systems. Research in this area could focus on:

Selective Catalysis: Developing catalysts that can selectively activate either the aryl bromide or the alkene, allowing for controlled, stepwise transformations of the molecule.

Tandem Reactions: Designing catalytic processes where multiple transformations occur in a single pot, such as a cross-coupling reaction followed by an intramolecular cyclization.

Asymmetric Catalysis: The intramolecular Heck reaction of this substrate could potentially create a new stereocenter. The development of chiral catalysts for this transformation would enable the enantioselective synthesis of dihydronaphthalene derivatives, which is of significant interest in medicinal chemistry. wikipedia.orglibretexts.org

Mechanistic investigations into these reactions, employing techniques such as kinetic analysis and computational modeling, would provide valuable insights into the factors controlling reactivity and selectivity.

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis and transformation of this compound. This includes the exploration of:

Flow Chemistry: Utilizing continuous flow reactors for the synthesis and subsequent reactions of the compound can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Alternative Energy Sources: Investigating the use of microwave irradiation or photochemical methods to drive the reactions of this compound could lead to faster reaction times and reduced energy consumption.

Integration of Computational Design with Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), can play a crucial role in predicting the reactivity and guiding the experimental investigation of this compound. acs.org DFT calculations can be employed to:

Model Reaction Pathways: Elucidate the mechanisms of potential reactions, such as the intramolecular Heck cyclization, and identify the most energetically favorable routes.

Predict Regio- and Stereoselectivity: Understand the factors that control the outcome of reactions and predict the structure of the major products.

Design Novel Catalysts: Computationally screen potential catalysts for enhanced activity and selectivity in transformations involving this compound.

The synergy between computational modeling and experimental validation will accelerate the discovery of new applications and the optimization of reaction conditions for this compound.

Green Chemistry Methodologies for the Compound's Synthesis and Transformations